molecular formula C18H22ClN7O5 B2749080 N-(4-chlorophenyl)-4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 339020-75-6

N-(4-chlorophenyl)-4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No. B2749080
CAS RN: 339020-75-6
M. Wt: 451.87
InChI Key: GBWBPBIQHKBUHK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide is a useful research compound. Its molecular formula is C18H22ClN7O5 and its molecular weight is 451.87. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has focused on the synthesis of novel heterocyclic compounds, such as pyrazolo[4,3-c]pyridines, pyridine carboxamide ligands, and various derivatives involving chlorophenyl groups. These studies explore the chemical reactions and methodologies for creating complex structures that could have potential applications in medicinal chemistry and materials science. For example, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles explores new pathways in the development of compounds that might possess interesting biological or chemical properties (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Complexation with Metals

Another area of research involves the complexation of pyridine and pyrazine carboxamide ligands with metals, such as copper(II). These studies offer insights into the coordination chemistry and potential applications of these complexes in catalysis, molecular recognition, and as materials for electronic devices. The structural analysis of these complexes can provide valuable information on the bonding and electronic properties of the ligands when complexed with metals (Jain et al., 2004).

properties

IUPAC Name

N-(4-chlorophenyl)-4-[1-methyl-6-(methylamino)-3,5-dinitro-4H-pyridin-2-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN7O5/c1-20-16-14(25(28)29)11-15(26(30)31)17(22(16)2)23-7-9-24(10-8-23)18(27)21-13-5-3-12(19)4-6-13/h3-6,20H,7-11H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWBPBIQHKBUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(CC(=C(N1C)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide

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